molecular formula C9H12O2 B3166068 2-Isobutyryl-5-methylfuran CAS No. 90673-64-6

2-Isobutyryl-5-methylfuran

Cat. No. B3166068
Key on ui cas rn: 90673-64-6
M. Wt: 152.19 g/mol
InChI Key: GZRYIISGMHXZIU-UHFFFAOYSA-N
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Patent
US04812585

Procedure details

In 50 ml of toluene were dissolved 4.41 g (0.05 mole) of isobutyric acid, 5.34 g (0.065 mole) of 2-methylfuran and 14.39 g (0.06 mole) of dichloroacetic anhydride. To the resulting solution was added 0.71 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 50° C. for 3 hours. After completion of the reaction, the reaction solution was cooled and washed successively with 5% aqueous sodium carbonate solution and water. The organic layer was concentrated under reduced pressure and the resulting concentrated residue was then purified by silica gel-filled column chromatography to obtain 6.74 g of 2-isobutyryl-5-methylfuran.
Quantity
4.41 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
14.39 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[CH:2]([CH3:4])[CH3:3].[CH3:7][C:8]1[O:9][CH:10]=[CH:11][CH:12]=1.ClC(Cl)C(OC(=O)C(Cl)Cl)=O>C1(C)C=CC=CC=1>[C:1]([C:10]1[O:9][C:8]([CH3:7])=[CH:12][CH:11]=1)(=[O:6])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
5.34 g
Type
reactant
Smiles
CC=1OC=CC1
Name
Quantity
14.39 g
Type
reactant
Smiles
ClC(C(=O)OC(C(Cl)Cl)=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was then stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting solution was added 0.71 g of boron trifluoride-diethyl ether complex
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
WASH
Type
WASH
Details
washed successively with 5% aqueous sodium carbonate solution and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting concentrated residue was then purified by silica gel-
ADDITION
Type
ADDITION
Details
filled column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)(=O)C=1OC(=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.74 g
YIELD: PERCENTYIELD 88.6%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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